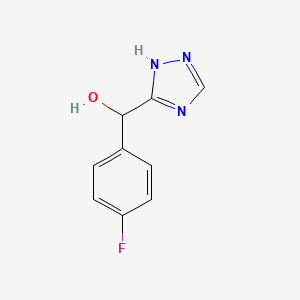
(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol
Descripción general
Descripción
“(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the CAS Number: 1537395-74-6. It has a molecular weight of 193.18 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazol-3-yl ring attached to a 4-fluorophenyl group and a methanol group . The exact 3D structure and topology would require more specific data or computational modeling for accurate representation.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, etc.) would require more detailed information or experimental data.Aplicaciones Científicas De Investigación
Anticancer Agent Development
The 1,2,4-triazole derivatives, including compounds similar to (4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol , have been studied for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making them suitable candidates for drug development.
Selective Cytotoxicity
Research indicates that certain 1,2,4-triazole derivatives exhibit selective cytotoxicity, meaning they can target cancer cells while sparing normal cells . This selectivity is crucial for reducing the side effects of chemotherapy and improving patient outcomes.
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. Compounds like (4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol can be used in computational models to predict how they bind to enzymes such as aromatase, which is a potential target for breast cancer therapy .
Biological Activity Profiling
The biological activity of 1,2,4-triazole derivatives extends beyond anticancer properties. They have also been explored for antibacterial and antifungal activities, providing a broad spectrum of potential applications in treating various infections.
Coordination Chemistry
In coordination chemistry, 1,2,4-triazole derivatives serve as ligands to form coordination polymers with metals. These polymers have unique properties and applications in material science, catalysis, and magnetism .
Chemical Synthesis and Modification
The triazole ring in (4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol offers a versatile platform for chemical modifications. This allows for the synthesis of a wide range of derivatives with varied biological and chemical properties for further research and development .
Pharmacokinetic Studies
Understanding the pharmacokinetic profile of a drug is crucial for its development. The triazole derivatives’ ability to form stable hydrogen bonds can significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles, which are key factors in drug design .
Safety and Toxicology Assessment
Safety assessments are an integral part of drug development. Studies on 1,2,4-triazole derivatives, including toxicity evaluations on normal cell lines, help in identifying compounds with high therapeutic indices and low side effects for further development .
Safety and Hazards
The compound has been associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-fluorophenyl)-(1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)8(14)9-11-5-12-13-9/h1-5,8,14H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEUONMKIQTRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=NN2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)
![6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine](/img/structure/B1466705.png)
![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)
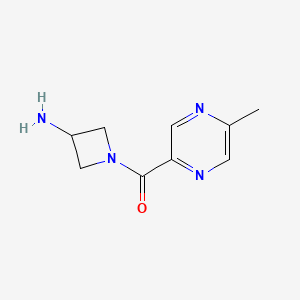
![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
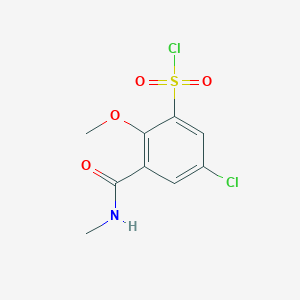

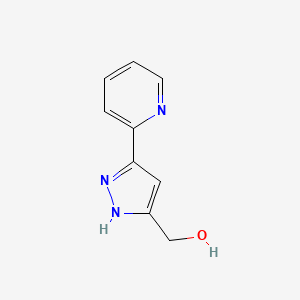
![1-[(2,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1466720.png)
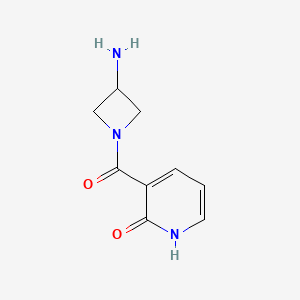
![1-[(Thiophen-3-yl)methyl]azetidin-3-amine](/img/structure/B1466722.png)